(-)-Tramadol Hydrochloride

Übersicht

Beschreibung

(-)-Tramadol Hydrochloride: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of Tramadol, meaning it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective for pain relief.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol Hydrochloride typically involves the following steps:

Mannich Reaction: The initial step involves a Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine to form a Mannich base.

Reduction: The Mannich base is then reduced using a reducing agent such as sodium borohydride to yield the racemic mixture of Tramadol.

Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving the formation of diastereomeric salts with chiral acids.

Hydrochloride Formation: The final step involves converting the resolved (-)-Tramadol into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (-)-Tramadol Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanisms

(-)-Tramadol hydrochloride functions primarily through two mechanisms:

- Opioid Receptor Agonism : It binds to the mu-opioid receptors, providing analgesic effects similar to traditional opioids.

- Monoaminergic Activity : It inhibits the reuptake of norepinephrine and serotonin, enhancing its analgesic properties and reducing pain perception through non-opioid pathways .

The racemic mixture of tramadol (including both (+) and (-) enantiomers) demonstrates a synergistic effect that enhances analgesia while minimizing side effects typically associated with opioid use, such as respiratory depression and dependence .

Pain Management

This compound is widely used for managing various types of pain, including:

- Postoperative Pain : Studies have shown that tramadol is effective for moderate to moderately severe postoperative pain relief. Its intravenous formulation allows for rapid onset and controlled administration in clinical settings .

- Chronic Pain : It is utilized in chronic conditions such as osteoarthritis and neuropathic pain, where traditional opioids may pose higher risks of side effects and dependency .

Special Populations

- Elderly Patients : Due to its favorable safety profile, tramadol is often prescribed to elderly patients who may be more susceptible to the adverse effects of stronger opioids .

- Pediatric Use : Research indicates that tramadol can be safe and effective in pediatric populations when used appropriately, although careful monitoring is essential due to potential variations in metabolism .

Efficacy in Specific Conditions

- Post-Surgical Pain Relief : A randomized controlled trial demonstrated that patients receiving tramadol IV after surgery reported significantly lower pain scores compared to those receiving placebo. The study highlighted tramadol's delayed onset but effective pain relief within the first few hours post-operation .

- Chronic Pain Management : In a cohort study involving patients with chronic back pain, those treated with tramadol showed improved pain scores and quality of life metrics over a 12-week period compared to baseline measurements. The study emphasized tramadol's role as an adjunct therapy alongside non-pharmacological interventions .

Safety Profile

Despite its advantages, this compound is not without risks. Common side effects include nausea, dizziness, and constipation. More serious concerns involve potential interactions with other medications and the risk of seizures, particularly at higher doses or when combined with certain antidepressants .

Wirkmechanismus

Opioid Receptor Agonism: (-)-Tramadol Hydrochloride binds to the μ-opioid receptors in the central nervous system, mimicking the effects of endogenous opioids and providing pain relief.

Inhibition of Norepinephrine and Serotonin Reuptake: It inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing their analgesic effects.

Molecular Targets and Pathways:

μ-Opioid Receptors: Primary target for its analgesic effects.

Norepinephrine and Serotonin Transporters: Inhibition leads to increased neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

Tramadol: The racemic mixture containing both enantiomers.

Oxycodone: Another opioid analgesic with a different chemical structure but similar pain-relieving properties.

Hydrocodone: Similar to oxycodone, used for pain relief and cough suppression.

Uniqueness:

Dual Mechanism: Unlike many other opioids, (-)-Tramadol Hydrochloride has a dual mechanism of action, making it effective for both nociceptive and neuropathic pain.

Lower Abuse Potential: It has a lower potential for abuse compared to other opioids like oxycodone and hydrocodone, making it a safer option for long-term pain management.

Biologische Aktivität

(-)-Tramadol hydrochloride is a synthetic opioid analgesic widely used for the management of moderate to severe pain. It is part of a racemic mixture that includes both (+)-tramadol and (-)-tramadol, each contributing distinct pharmacological effects. The biological activity of (-)-tramadol primarily involves its role as a norepinephrine reuptake inhibitor and its interaction with various receptors in the central nervous system.

Pharmacodynamics

(-)-Tramadol exhibits its analgesic effects through multiple mechanisms:

- Norepinephrine Reuptake Inhibition : This enantiomer specifically inhibits the reuptake of norepinephrine, enhancing its availability in synaptic clefts and contributing to pain modulation.

- Opioid Receptor Interaction : While (-)-tramadol has a weaker affinity for the mu-opioid receptor compared to its (+) counterpart, it still plays a role in the overall analgesic effect when administered as a racemic mixture.

- Serotonin Reuptake : The (+) enantiomer is responsible for serotonin reuptake inhibition, which complements the action of (-)-tramadol, leading to enhanced pain relief through dual neurotransmitter modulation.

Pharmacokinetics

The pharmacokinetic profile of (-)-tramadol includes:

- Absorption : Following oral administration, tramadol is rapidly absorbed with peak plasma concentrations occurring within 1.5 to 3 hours. The bioavailability ranges from 75% to 95%, influenced by first-pass metabolism.

- Metabolism : Tramadol is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4). The major active metabolite, O-desmethyltramadol (M1), has significantly higher mu-opioid receptor affinity than tramadol itself.

- Excretion : Approximately 90% of tramadol metabolites are excreted via the kidneys, necessitating dosage adjustments in patients with renal impairment.

Table 1: Receptor Binding Affinity and Activity

| Receptor Type | Binding Affinity (Ki, nM) | Activity |

|---|---|---|

| Mu-opioid receptor | Variable | Agonist (weaker for -) |

| Norepinephrine | >10,000 | Inhibitory |

| Serotonin | 1,820 | Inhibitory |

| TRPV1 | >10,000 | Inhibitory |

| TRPA1 | 100–10,000 | Inhibitory |

Clinical Efficacy

Recent studies have demonstrated the efficacy and safety profile of (-)-tramadol in various clinical settings:

- Chronic Pain Management : A study involving patients with knee osteoarthritis showed that tramadol significantly reduced pain scores compared to placebo, with a cumulative retention rate of 83.7% in the tramadol group versus 69.0% in placebo .

- Adverse Events : Common adverse effects include nausea, dizziness, and constipation. In clinical trials, approximately 80% of patients reported at least one adverse event during treatment periods .

Case Studies

A notable case study highlighted a patient who developed dependence on tramadol after prolonged use. The patient successfully underwent treatment involving buprenorphine and psychotherapy, illustrating the potential for dependence associated with tramadol use .

Eigenschaften

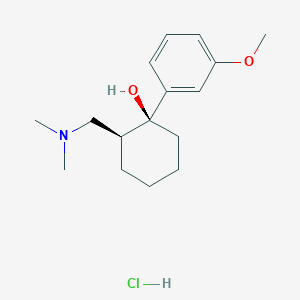

IUPAC Name |

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-KUARMEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0 | |

| Record name | tramadol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.